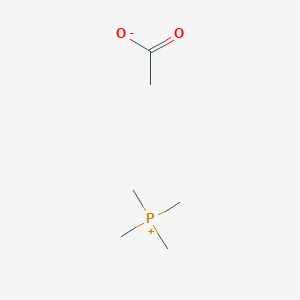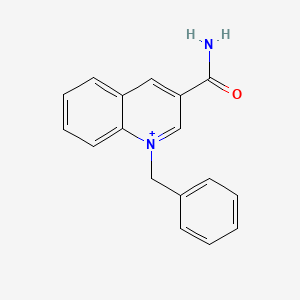![molecular formula C18H11ClO3 B14655913 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione CAS No. 52679-64-8](/img/structure/B14655913.png)
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further connected to an indene-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3-acetyl-2H-chromen-2-one and 4-chlorobenzaldehyde in the presence of a base such as piperidine . The reaction is often carried out in an ethanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of eco-friendly catalysts and solvents, making it a more sustainable approach for large-scale production.
化学反応の分析
Types of Reactions
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)acryloyl-2H-chromen-2-one: Similar structure but with a chromen-2-one core.
4-Chlorophenylacrylic acid: Contains the chlorophenylacryloyl moiety but lacks the indene-1,3-dione structure.
Uniqueness
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-1,3-dione core with the chlorophenylacryloyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
CAS番号 |
52679-64-8 |
|---|---|
分子式 |
C18H11ClO3 |
分子量 |
310.7 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)prop-2-enoyl]indene-1,3-dione |
InChI |
InChI=1S/C18H11ClO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
InChIキー |
XEQVIJHYTNNSJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
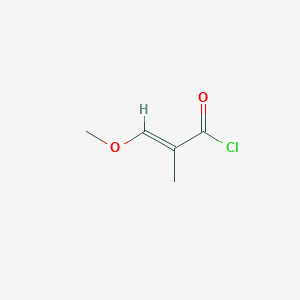
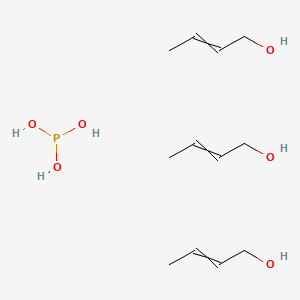


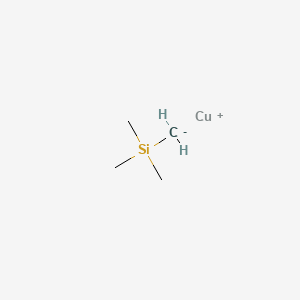
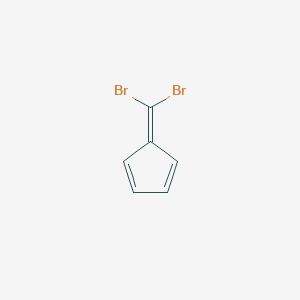
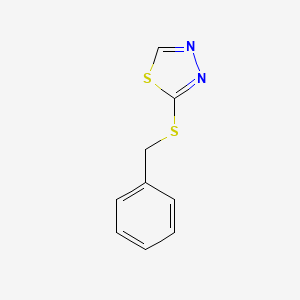
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)

